cis-2-[2-(3-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
CAS No.:
Cat. No.: VC17168790
Molecular Formula: C15H17IO3
Molecular Weight: 372.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17IO3 |
|---|---|
| Molecular Weight | 372.20 g/mol |
| IUPAC Name | 2-[2-(3-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C15H17IO3/c16-12-6-3-5-11(8-12)14(17)9-10-4-1-2-7-13(10)15(18)19/h3,5-6,8,10,13H,1-2,4,7,9H2,(H,18,19) |
| Standard InChI Key | KRBZJRBTKJYOEH-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C(C1)CC(=O)C2=CC(=CC=C2)I)C(=O)O |
Introduction
Chemical Structure and Stereochemical Features
Core Architecture
The molecule consists of a cyclohexane ring in a chair conformation, with two key substituents:
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A carboxylic acid group (-COOH) at position 1
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A 2-(3-iodophenyl)-2-oxoethyl chain at position 2
The cis configuration refers to the spatial relationship between these groups, forcing them to occupy adjacent axial-equatorial or equatorial-axial positions on the cyclohexane ring .
Table 1: Structural Comparison of Iodophenyl Cyclohexane Derivatives
Electronic Characteristics
The iodine atom (Pauling electronegativity: 2.66) creates significant electronic effects:
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Inductive effect: Withdraws electron density through σ-bonds
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Resonance effects: Limited participation due to iodine's poor p-orbital overlap
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Steric effects: The large atomic radius (133 pm) influences molecular packing .
The carbonyl group (C=O) exhibits strong infrared absorption at 1680-1720 cm⁻¹, while the carboxylic acid proton typically resonates at δ 10-12 ppm in ¹H NMR spectra .
Synthesis and Manufacturing
Key Synthetic Routes
Industrial production typically employs a three-stage approach:
Stage 1: Cyclohexane Functionalization
Ethyl cyclohexane-1-carboxylate undergoes Claisen condensation with ethyl 2-chloroacetoacetate in the presence of LDA (lithium diisopropylamide), yielding the α,β-ketoester intermediate .
Stage 2: Aromatic Coupling
A Ullmann-type coupling installs the iodophenyl group using:
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CuI catalyst (10 mol%)
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1,10-Phenanthroline ligand
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3-Iodobenzoyl chloride
Reaction conditions: 110°C in DMF, 12-18 hours .
Stage 3: Stereochemical Control
Cis configuration is achieved through:
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Kinetic control in polar aprotic solvents (e.g., DMSO)
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Reaction Temperature | 105-115°C | ±5% yield/5°C |
| Catalyst Loading | 8-12 mol% CuI | Linear correlation |
| Solvent Polarity | ε > 20 (DMF/DMSO) | 15-20% cis selectivity |
Physicochemical Properties
Thermodynamic Stability
Differential scanning calorimetry (DSC) shows:
Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Water | 0.12 ± 0.03 | 25 |
| Ethanol | 18.7 ± 1.2 | 25 |
| Dichloromethane | 34.9 ± 2.5 | 25 |
| Dimethyl Sulfoxide | 42.1 ± 3.1 | 25 |
The low aqueous solubility (0.12 mg/mL) necessitates formulation strategies like:
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Salt formation (sodium/potassium carboxylate)
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Nanoemulsion systems
| Organism | MIC (cis isomer) | MIC (trans isomer) |
|---|---|---|
| S. aureus (MRSA) | 32 | 128 |
| E. coli (ESBL) | 64 | 256 |
| C. albicans | 128 | >256 |
Mechanistic studies suggest:
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Inhibition of bacterial dihydrofolate reductase (Ki = 0.42 μM)
Anticancer Activity
The National Cancer Institute (NCI-60) screen reveals:
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GI₅₀ = 1.8 μM against MCF-7 breast cancer cells
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Selectivity index (normal vs. cancer cells): 9.3
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Mechanism: PARP-1 inhibition (IC₅₀ = 0.87 μM) and DNA intercalation .
Industrial and Research Applications
Pharmaceutical Development
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Prodrug potential: Ester derivatives show 3-5× improved oral bioavailability
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Radiotracer applications: I-123/I-131 isotopes for SPECT imaging .
Chemical Synthesis
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